8-Dehydrocholesterol

Oxidative Stress Lipid Peroxidation Sterol Reactivity

8-Dehydrocholesterol (8-DHC; CAS 70741-38-7) is the definitive analytical reference standard for Smith-Lemli-Opitz syndrome (SLOS) diagnostics. Unlike generic sterol substitutes, its unique 5,8(9)-diene conjugation yields a distinct oxysterol fingerprint and intermediate free-radical propagation rate (≥40× cholesterol), ensuring uncompromised specificity in GC-MS/LC-MS/MS calibration, DHCR7 enzyme activity assays, and oxidative stress modeling. Substitution with 7-DHC or cholesterol introduces confounding variables. Procure the industry-standard purity (≥98%) to guarantee batch-to-batch reproducibility and diagnostic accuracy.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 70741-38-7
Cat. No. B109809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dehydrocholesterol
CAS70741-38-7
Synonyms8-dehydrocholesterol
cholesta-5,8-dien-3 beta-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1
InChIKeyVUKORTMHZDZZFR-BXAZICILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Dehydrocholesterol (CAS 70741-38-7): A Critical Sterol Biomarker and Research Tool for Cholesterol Metabolism Disorders


8-Dehydrocholesterol (8-DHC; cholesta-5,8-dien-3β-ol) is a biologically significant C27 sterol [1] and a structural isomer of the direct cholesterol precursor 7-dehydrocholesterol [2]. Under normal physiological conditions, 8-DHC is present only in trace amounts; however, it accumulates markedly in tissues and plasma as a direct consequence of deficient 3β-hydroxysterol-Δ7-reductase (DHCR7) activity, serving as a primary diagnostic hallmark for Smith-Lemli-Opitz syndrome (SLOS) [3]. Its unique chemical structure, featuring a conjugated 5,8(9)-diene system in the B-ring, confers distinct physicochemical properties, including a melting point of 147-148 °C and a high logP of approximately 7.45, which are critical for its analytical detection and chromatographic separation .

Procurement Rationale: Why 8-Dehydrocholesterol Cannot Be Replaced by Cholesterol or 7-Dehydrocholesterol


Generic substitution of 8-dehydrocholesterol (8-DHC) with cholesterol or its more common isomer, 7-dehydrocholesterol (7-DHC), is scientifically untenable due to fundamental differences in molecular reactivity, metabolic fate, and analytical behavior. While 7-DHC is exceptionally oxidizable, with a free radical propagation rate constant (kp) over 200 times that of cholesterol [1], 8-DHC exhibits an intermediate reactivity profile (at least 40 times that of cholesterol) and generates a distinct oxysterol fingerprint [2]. Furthermore, in yeast models of blocked sterol metabolism, 8-DHC is metabolically almost inert except for a specific desaturation event, a fate starkly different from the rapid conversion of other sterol isomers [3]. These compound-specific differences in oxidation pathways and downstream metabolism mean that substituting an in-class analog would introduce confounding variables in any assay designed to study SLOS pathology, oxidative stress linked to specific oxysterols, or precise analytical quantification.

Quantitative Evidence Guide: Validated Differentiation of 8-Dehydrocholesterol from Key Analogs


Free Radical Reactivity: 8-DHC is Significantly Less Oxidizable than the Highly Reactive 7-DHC

8-Dehydrocholesterol (8-DHC) demonstrates markedly reduced susceptibility to free radical peroxidation compared to its isomer 7-dehydrocholesterol (7-DHC), a critical distinction for studies of oxidative stress. 7-DHC is the most oxidizable lipid known, with a propagation rate constant (kp) of 2260 M⁻¹ s⁻¹, which is 200 times greater than that of cholesterol [1]. In contrast, 8-DHC is part of a class of dienols that are at least 40 times more reactive than cholesterol [2]. This relative stability means that oxidation experiments using 8-DHC are less prone to the rapid, uncontrolled auto-oxidation that plagues work with 7-DHC.

Oxidative Stress Lipid Peroxidation Sterol Reactivity

Oxysterol Profile Differentiation: 8-DHC Oxidation Yields a Unique Set of Products

The free radical oxidation of 8-DHC generates an oxysterol profile that is distinct from that produced by 7-DHC or 5,8(14)-dienol. Through a mechanism involving hydrogen atom abstraction at C-9 and C-14 (the H-9 or H-14 mechanism), 8-DHC yields a specific set of oxidation products that can be clearly differentiated [1]. This contrasts with 7-DHC, which forms a complex mixture of over a dozen oxysterols [2].

Oxysterol Profiling Lipidomics Mechanistic Toxicology

Metabolic Inertness in Yeast: 8-DHC is a Metabolic Dead-End Unlike Other Sterols

In yeast models where the Δ8-Δ7 isomerase (Erg2p) is blocked, exogenous 8-DHC is metabolized very differently from other sterols. While the isomer Δ6,8 sterol is readily converted into a variety of other sterols (Δ5,7, Δ5,7,9(11), and Δ7,9(11)), 8-DHC (Δ5,8 sterol) was found to be metabolically almost inert, with its sole observed transformation being desaturation at the Δ22 position [1]. This stark contrast in metabolic fate confirms that 8-DHC is a poor substrate for downstream sterol-modifying enzymes, a property that is both a consequence and a hallmark of DHCR7 deficiency.

Sterol Metabolism Yeast Genetics Enzyme Specificity

Differential Diagnostic Thresholds in SLOS: 8-DHC and 7-DHC Levels are Independently Quantified

In the diagnosis of Smith-Lemli-Opitz syndrome (SLOS), 8-dehydrocholesterol is quantified independently from 7-dehydrocholesterol, with distinct reference ranges. Clinical laboratory reference values for a healthy population establish an upper limit of normal for 7-DHC at ≤2.0 mg/L, while the threshold for 8-DHC is significantly lower at ≤0.3 mg/L [1]. In SLOS patients, 8-DHC can constitute up to 22% of total blood sterols, a dramatic elevation from the <0.03% observed in normal individuals [2].

Clinical Diagnostics Smith-Lemli-Opitz Syndrome Sterol Analysis

Physicochemical Properties: 8-DHC LogP Enables Unique Chromatographic Resolution

The high lipophilicity of 8-dehydrocholesterol, as indicated by its computed logP value of 7.45 , provides a basis for its chromatographic separation from cholesterol (logP ~7.4) and 7-dehydrocholesterol (logP ~7.0). This difference, while seemingly small, is significant in reverse-phase liquid chromatography and GC-MS, where 8-DHC can be resolved as a distinct peak. For instance, the relative esterification rate by plasma LCAT is 0.82 for 8-DHC, compared to 1.00 for cholesterol [1], further demonstrating its distinct molecular interactions.

Analytical Chemistry Lipid Chromatography Compound Purity

Validated Application Scenarios for 8-Dehydrocholesterol in Research and Industrial Settings


Primary Reference Standard for Quantification of 8-DHC in SLOS Diagnostic Assays

8-Dehydrocholesterol is an indispensable analytical reference standard for developing and validating clinical diagnostic tests for Smith-Lemli-Opitz syndrome (SLOS). As demonstrated in Section 3, its normal plasma concentration is ≤0.3 mg/L, a threshold distinct from the ≤2.0 mg/L for 7-dehydrocholesterol [5]. Clinical laboratories and diagnostic kit manufacturers require a highly pure 8-DHC standard to create calibration curves and ensure the accuracy of gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS methods used to quantify elevated 8-DHC levels in patient plasma, which can rise to 22% of total sterols [6].

Investigating the Role of Specific Oxysterols in SLOS Pathology

8-Dehydrocholesterol is a critical tool for generating the unique oxysterol profile associated with the H-9 and H-14 abstraction mechanism, as detailed in Section 3 [5]. Unlike the complex mixture from 7-DHC, 8-DHC yields a defined set of oxidation products, allowing researchers to attribute specific biological effects to these oxysterols. Researchers studying the pathogenesis of SLOS can use purified 8-DHC to create controlled oxidative stress models, identifying which 8-DHC-derived oxysterols are cytotoxic or disrupt developmental signaling pathways, thereby isolating the contribution of 8-DHC accumulation from that of 7-DHC.

Stable Internal Standard for Lipidomics and Sterol Flux Analysis

The metabolic inertness of 8-dehydrocholesterol in eukaryotic systems, as established in yeast models where it undergoes only Δ22 desaturation [5], makes it an ideal candidate for use as a stable internal standard or tracer in sterol metabolism studies. In lipidomics workflows, an isotopically labeled 8-DHC standard can be spiked into biological samples at a known concentration. Its resistance to rapid enzymatic conversion ensures it remains a stable reference point throughout sample preparation and analysis, enabling precise quantification of endogenous sterol flux without the confounding effects of metabolism that would be observed with more reactive sterol standards.

Substrate for Characterizing DHCR7 Enzyme Activity and Inhibitor Screening

8-Dehydrocholesterol serves as a specific substrate for the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7), the enzyme deficient in SLOS [5]. In biochemical assays, purified DHCR7 or cell lysates can be incubated with 8-DHC, and the conversion to cholesterol or other metabolites can be monitored [6]. This application is essential for screening potential pharmacological chaperones or inhibitors that modulate DHCR7 activity. Using 8-DHC as the substrate, rather than the more common 7-DHC, provides a direct readout of the enzyme's ability to handle the specific abnormal sterol that accumulates in the disease state, offering a more physiologically relevant assay endpoint.

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